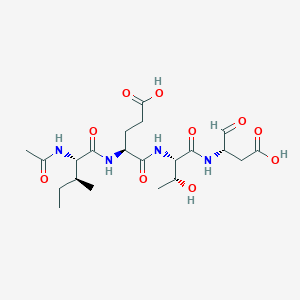

Ac-IETD-CHO

Vue d'ensemble

Description

Acétyl-Ile-Glu-Thr-Asp-aldéhyde : est un aldéhyde peptidique synthétique qui sert d'inhibiteur puissant des caspases, en particulier de la caspase-8. Les caspases sont une famille de protéases à cystéine qui jouent des rôles essentiels dans l'apoptose (mort cellulaire programmée) et l'inflammation. Ce composé est largement utilisé en recherche biochimique pour étudier les mécanismes de l'apoptose et pour développer des agents thérapeutiques potentiels ciblant l'activité des caspases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'Acétyl-Ile-Glu-Thr-Asp-aldéhyde implique l'assemblage pas à pas de la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Le processus comprend généralement les étapes suivantes :

Couplage d'acides aminés : Les acides aminés isoleucine, acide glutamique, thréonine et acide aspartique sont couplés séquentiellement à une résine de support solide en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Acétylation : L'extrémité N-terminale du peptide est acétylée en utilisant de l'anhydride acétique pour former le groupe acétyle.

Clivage de la résine : Le peptide est clivé de la résine en utilisant un cocktail de clivage contenant de l'acide trifluoroacétique (TFA).

Formation d'aldéhyde : L'acide aspartique C-terminal est converti en groupe aldéhyde en utilisant des réactifs spécifiques tels que le périodate de sodium (NaIO4).

Méthodes de production industrielle : La production industrielle d'Acétyl-Ile-Glu-Thr-Asp-aldéhyde suit des voies de synthèse similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des techniques de purification à haut débit telles que la chromatographie liquide haute performance (HPLC) sont utilisés pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : L'Acétyl-Ile-Glu-Thr-Asp-aldéhyde peut subir des réactions d'oxydation, en particulier au niveau du groupe aldéhyde, formant des acides carboxyliques.

Réduction : Le groupe aldéhyde peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4).

Substitution : Le peptide peut participer à des réactions de substitution nucléophile, où le groupe aldéhyde réagit avec des nucléophiles pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Périodate de sodium (NaIO4) pour la formation d'aldéhyde.

Réduction : Borohydrure de sodium (NaBH4) pour la réduction de l'aldéhyde en alcool.

Substitution : Divers nucléophiles tels que les amines et les thiols peuvent réagir avec le groupe aldéhyde.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Dérivés avec différents groupes fonctionnels

Applications scientifiques de la recherche

Chimie : L'Acétyl-Ile-Glu-Thr-Asp-aldéhyde est utilisé comme outil pour étudier la structure et la fonction des caspases. Il contribue à élucider les mécanismes catalytiques et la spécificité des substrats de ces enzymes.

Biologie : En recherche biologique, ce composé est utilisé pour étudier les voies de l'apoptose. Il est utilisé pour inhiber l'activité des caspases dans des expériences de culture cellulaire, permettant aux chercheurs d'étudier les effets de l'inhibition des caspases sur la mort cellulaire et la survie.

Médecine : L'Acétyl-Ile-Glu-Thr-Asp-aldéhyde a des applications thérapeutiques potentielles dans le traitement des maladies impliquant une apoptose excessive, telles que les maladies neurodégénératives et les lésions ischémiques. Il est également exploré comme composé de tête pour le développement d'inhibiteurs des caspases en tant que médicaments.

Industrie : Dans l'industrie pharmaceutique, ce composé est utilisé dans les processus de découverte et de développement de médicaments. Il sert de composé de référence pour le criblage et l'optimisation de nouveaux inhibiteurs des caspases .

Mécanisme d'action

L'Acétyl-Ile-Glu-Thr-Asp-aldéhyde exerce ses effets en se liant au site actif des caspases, en particulier de la caspase-8. Le groupe aldéhyde forme une liaison covalente avec le résidu cystéine du site actif, inhibant l'activité protéolytique de l'enzyme. Cette inhibition empêche le clivage des substrats en aval, bloquant ainsi la cascade de signalisation apoptotique. Les cibles moléculaires comprennent le résidu cystéine catalytique des caspases, et les voies impliquées sont les voies intrinsèque et extrinsèque de l'apoptose .

Applications De Recherche Scientifique

Apoptosis Studies

Ac-IETD-CHO is primarily used to inhibit caspase-8 activity in various experimental settings. Its application includes:

- Inhibition of Apoptosis : Researchers utilize this compound to block caspase-8 activation during apoptosis assays. This inhibition allows for the study of downstream effects and the role of caspase-8 in cell death pathways .

- Cell Culture Experiments : In vitro studies often employ this compound to investigate the mechanisms of cell death induced by different stimuli, such as oxidative stress or cytokine treatment. For instance, it has been shown to effectively block seizure-induced cell death in hippocampal neurons, highlighting its role in neuroprotection .

Cancer Research

In cancer biology, this compound is used to explore the role of caspase-8 in tumor progression and response to therapy:

- Caspase Activation : Studies have demonstrated that inhibiting caspase-8 with this compound can alter the apoptotic response of cancer cells to chemotherapeutic agents, providing insights into potential therapeutic strategies .

- Synergistic Effects with Other Treatments : Research indicates that combining this compound with other agents can enhance therapeutic efficacy by modulating apoptotic pathways. For example, cotreatment with immune modulators has been shown to amplify antitumor effects through caspase-dependent mechanisms .

Neurodegenerative Disease Models

This compound has been applied in models of neurodegeneration to understand the role of apoptosis in conditions such as Alzheimer's disease:

- Mechanistic Insights : By inhibiting caspase-8, researchers can delineate the contributions of extrinsic apoptotic pathways to neuronal cell death and explore potential neuroprotective strategies .

Protease Assays

This compound is also utilized in protease assays to measure caspase activity:

- Fluorogenic Substrate Assays : It can be paired with fluorogenic substrates like Ac-IETD-AFC to quantify caspase activity in various biological samples. This method allows for real-time monitoring of caspase activity and provides quantitative data on proteolytic events occurring during apoptosis .

Case Study 1: Seizure-Induced Cell Death

In a study examining seizure-induced apoptosis in rat hippocampal cultures, this compound was used to inhibit caspase-8 activity. The results indicated that blocking this pathway significantly reduced cell death and DNA fragmentation compared to controls, underscoring its potential as a therapeutic agent in neuroprotection .

Case Study 2: Cancer Treatment Synergy

A recent investigation into the effects of combining this compound with immune modulators revealed enhanced apoptosis in non-small cell lung cancer (NSCLC) cells. The study demonstrated that inhibition of caspase-8 led to increased sensitivity of tumor cells to treatment, suggesting a novel approach for enhancing cancer therapies .

Mécanisme D'action

Acetyl-Ile-Glu-Thr-Asp-aldehyde exerts its effects by binding to the active site of caspases, particularly caspase-8. The aldehyde group forms a covalent bond with the cysteine residue in the active site, inhibiting the enzyme’s proteolytic activity. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic signaling cascade. The molecular targets include the catalytic cysteine residue of caspases, and the pathways involved are the intrinsic and extrinsic pathways of apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acétyl-Asp-Glu-Val-Asp-aldéhyde : Un autre inhibiteur des caspases avec une structure similaire mais une séquence d'acides aminés différente.

Acétyl-Leu-Glu-His-Asp-aldéhyde : Inhibe la caspase-9 et a une composition en acides aminés différente.

Acétyl-Ile-Glu-Thr-Asp-p-nitroanilide : Un substrat chromogène pour la caspase-8, utilisé pour les dosages d'activité enzymatique.

Unicité : L'Acétyl-Ile-Glu-Thr-Asp-aldéhyde est unique en raison de sa haute spécificité pour la caspase-8 et de sa capacité à former une liaison covalente avec le site actif de l'enzyme. Cette spécificité en fait un outil précieux pour étudier l'apoptose médiée par la caspase-8 et pour développer des agents thérapeutiques ciblés .

Activité Biologique

Ac-IETD-CHO, or N-acetyl-Ile-Glu-Thr-Asp-aldehyde, is a selective inhibitor of caspase-8, a crucial enzyme in the apoptotic signaling pathway. This compound has garnered attention in various studies for its role in modulating apoptosis and its potential therapeutic applications in cancer and inflammatory diseases. This article delves into the biological activity of this compound, presenting data from research findings, case studies, and relevant data tables.

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase-8 is primarily involved in the extrinsic pathway of apoptosis, activated by death receptors such as Fas. Upon activation, caspase-8 initiates a cascade that leads to the activation of downstream effector caspases like caspase-3 and caspase-9. This compound inhibits this process by binding to the active site of caspase-8, thereby preventing its activation and subsequent apoptotic signaling.

Research Findings

- Inhibition of Apoptosis : In a study involving C3Heb/FeJ mice treated with an anti-Fas antibody, administration of this compound at 10 mg/kg significantly reduced the activity of caspase-3 and DNA fragmentation by 80–90%. This treatment also completely prevented hemorrhage and parenchymal cell damage associated with Fas-induced apoptosis .

- Caspase Activity Assays : this compound has been shown to selectively inhibit caspase-8 activity in various assays. For instance, in a cell-free assay system, the presence of this compound inhibited cleavage at the IETD site required for the activation of caspase-3, confirming its specificity .

- Effect on Cancer Cells : Research has demonstrated that this compound can enhance the sensitivity of cancer cells to chemotherapy by inhibiting anti-apoptotic pathways. In combination with other treatments, it has been shown to induce apoptosis more effectively than either treatment alone .

Case Study 1: Cancer Treatment

In a preclinical model using lung cancer cells, co-treatment with an RLR agonist and ionizing radiation was investigated. The addition of this compound resulted in enhanced apoptosis compared to radiation alone, indicating its potential as a radiosensitizer by inhibiting caspase-8 activity .

Case Study 2: Inflammatory Disease Model

A study focusing on liver injury induced by Fas-mediated apoptosis showed that treatment with this compound not only inhibited caspase activity but also reduced inflammatory markers significantly. This suggests its potential utility in treating liver diseases characterized by excessive apoptosis .

Data Tables

Propriétés

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-PBEPODTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-IETD-CHO acts as a competitive, irreversible inhibitor of caspase-8. Its tetrapeptide sequence (Ile-Glu-Thr-Asp) mimics the caspase-8 cleavage site, allowing it to bind to the enzyme's active site. The aldehyde group then forms a covalent bond with the catalytic cysteine residue, effectively blocking caspase-8 activity. [, ] This inhibition disrupts the caspase cascade, preventing the activation of downstream executioner caspases like caspase-3 and ultimately inhibiting apoptosis. [, ]

ANone: While the papers provided don't delve into detailed spectroscopic data, this compound's molecular formula is C23H38N4O10, and its molecular weight is 530.57 g/mol. Further information regarding spectroscopic properties like NMR and mass spectrometry can be obtained from the compound supplier or through specific database searches.

ANone: The provided research primarily focuses on this compound's activity in biological systems and doesn't explicitly address material compatibility or stability under various conditions. Such information is typically found in the compound's technical data sheet or through direct communication with the supplier.

A: this compound is not a catalyst; it functions exclusively as a caspase-8 inhibitor. [, ] This selectivity makes it a valuable tool in dissecting apoptotic pathways, particularly in distinguishing between caspase-8-dependent and -independent mechanisms. [, , ] Researchers utilize this compound in both in vitro and in vivo studies to investigate caspase-8's role in various cellular processes, including cancer development, neurodegeneration, and immune responses. [, , ]

A: Although specific SAR studies weren't discussed, the research highlights the importance of the tetrapeptide sequence (Ile-Glu-Thr-Asp) for caspase-8 recognition and binding. [] Modifications to this sequence could potentially alter its affinity and selectivity for caspase-8. For instance, changing the aspartic acid (Asp) residue at the P1 position might diminish its inhibitory potency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.